molecular formula C9H10N2O B190190 2-Methyl-4-(pyrimidin-5-yl)but-3-yn-2-ol CAS No. 153286-92-1

2-Methyl-4-(pyrimidin-5-yl)but-3-yn-2-ol

Cat. No.: B190190
CAS No.: 153286-92-1
M. Wt: 162.19 g/mol
InChI Key: BVYGCHDXOVMZTE-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyrimidin-5-yl)but-3-yn-2-ol is a tertiary alcohol featuring a pyrimidine substituent and an alkyne moiety. Its structural uniqueness lies in the combination of a heteroaromatic pyrimidine ring and a propargyl alcohol group, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

CAS No.

153286-92-1

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-methyl-4-pyrimidin-5-ylbut-3-yn-2-ol

InChI

InChI=1S/C9H10N2O/c1-9(2,12)4-3-8-5-10-7-11-6-8/h5-7,12H,1-2H3

InChI Key

BVYGCHDXOVMZTE-UHFFFAOYSA-N

SMILES

CC(C)(C#CC1=CN=CN=C1)O

Canonical SMILES

CC(C)(C#CC1=CN=CN=C1)O

Synonyms

2-Methyl-4-(pyrimidin-5-yl)but-3-yn-2-ol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Analogs
  • 2-Methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol (): Synthesis: Synthesized via Sonogashira coupling, similar to the target compound. Crystallography: Orthorhombic system (space group P2(1)2(1)2(1)), with unit cell parameters a = 0.060754 nm, b = 0.081700 nm, c = 0.32073 nm .
  • 2-Methyl-4-(4-(pyridin-3-ylethynyl)phenyl)but-3-yn-2-ol (): Synthesis: Also uses Sonogashira coupling. Crystallography: Monoclinic system (space group P21/c), with a = 3.3321 nm, b = 1.00539 nm, c = 0.89158 nm .

Key Insight: Replacing pyrimidin-5-yl with pyridin-3-yl or pyridin-4-yl alters crystal packing (orthorhombic vs. monoclinic), affecting solubility and stability.

Tetrazole and Thioether Analogs
  • 2-Methyl-4-(4-(2-octyl-2H-tetrazol-5-yl)phenyl)but-3-yn-2-ol (): Synthesis: Yield of 77% via Sonogashira coupling. Spectroscopy: $^{1}\text{H NMR}$ signals at δ 8.1 (d, 2H) and δ 1.64 (s, 6H) highlight alkyl chain and tert-alcohol groups .
  • 4-(2-(Methylthio)pyrimidin-5-yl)but-3-yn-1-ol ():
    • Structure : Features a methylthio group on pyrimidine and a terminal hydroxyl.
    • Properties : Molar mass = 236.29 g/mol; hazard warnings include H302 (oral toxicity) and H315 (skin irritation) .

Key Insight : Tetrazole and thioether groups introduce steric bulk or polarizable sulfur atoms, influencing reactivity and toxicity profiles.

Crystallographic and Physicochemical Properties

Compound Crystal System Space Group Unit Cell Volume (nm³) Key Functional Groups
Target Compound (Hypothetical) - - - Pyrimidin-5-yl, tert-alcohol
Pyridin-4-yl analog Orthorhombic P2(1)2(1)2(1) 15.920 Pyridin-4-yl, alkyne
Pyridin-3-yl analog Monoclinic P21/c 2984.2 Pyridin-3-yl, alkyne
Tetrazole analog Not reported - - Tetrazole, octyl chain

Note: The pyridin-3-yl analog’s larger unit cell volume suggests increased molecular flexibility compared to the pyridin-4-yl variant.

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